

# Application Notes and Protocols: Cardanol in Polyurethane Production

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cardanol

Cat. No.: B3424869

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Audience: Researchers, scientists, and polymer development professionals.

Introduction: **Cardanol**, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is a highly promising and sustainable building block for the synthesis of advanced polymers.[1][2] Its unique molecular structure, which includes a phenolic hydroxyl group, an aromatic ring, and a long C15 aliphatic side chain with varying degrees of unsaturation, offers multiple reactive sites for chemical modification.[3][4] This versatility allows for the creation of a diverse range of bio-based polyols, which are the primary precursors for polyurethane (PU) synthesis.

The incorporation of the **cardanol** moiety into a polyurethane backbone imparts several desirable properties, including enhanced hydrophobicity, excellent thermal stability, flexibility, and chemical resistance.[5][6] These characteristics make **cardanol**-based polyurethanes suitable for a wide array of applications, including rigid foams, coatings, adhesives, and elastomers.[7][8][9]

These application notes provide detailed protocols for the synthesis of **cardanol**-based polyols via three common routes and their subsequent formulation into polyurethane materials.

## Data Presentation

The following tables summarize key quantitative data for **cardanol**-based polyols and the properties of the resulting polyurethanes, providing a comparative reference for formulation development.

Table 1: Physicochemical Properties of **Cardanol**-Based Polyols

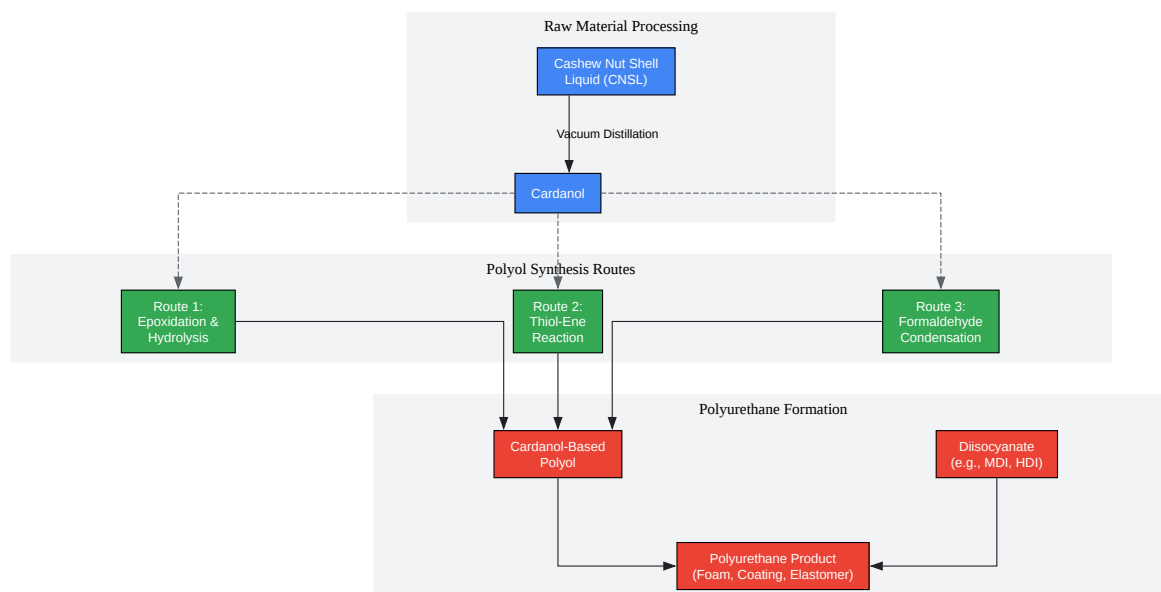
Synthesis Route	Hydroxyl Value (mg KOH/g)	Viscosity (Poise at 25°C)	Acid Value (mg KOH/g)	Typical Yield (%)
Epoxidation and Hydrolysis	200 - 600[10][11]	100 - 220[10][11]	< 5[10][11]	80 - 98[10][11]
Thiol-Ene Reaction	~310[12]	~8[12]	< 2	> 90
Cardanol-Formaldehyde (Novolac)	140 - 153[3]	100 - 830[3]	< 3	> 95

Table 2: Mechanical and Thermal Properties of **Cardanol**-Based Polyurethanes

Polyurethane Type	Tensile Strength (MPa)	Elongation at Break (%)	Glass Transition Temp. (Tg) (°C)	50% Decomposition Temp. (°C, in N <sub>2</sub> )
Rigid PU (from Novolac Polyol)	1.8 - 2.5[13][14]	5 - 8[13][14]	120 - 140	~350[15]
Flexible PU (from Diol Polyol)	0.5 - 1.5	60 - 110	35 - 50[5]	> 380[16]
Rigid PU Foam	0.2 - 0.4 (Compressive Strength)[7]	N/A	130 - 150	~320

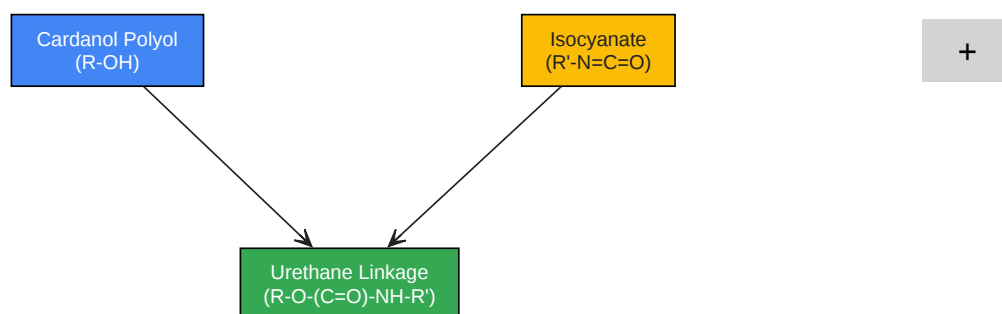
## Experimental Workflows and Chemical Pathways

The following diagrams illustrate the overall process for producing **cardanol**-based polyurethanes and the fundamental chemical reaction involved.



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Caption: Overall workflow from CNSL to **cardanol**-based polyurethane products.



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Caption: The fundamental chemical reaction forming the polyurethane linkage.

## Experimental Protocols

### Protocol 1: Synthesis of Cardanol Polyol via Epoxidation and Hydrolysis

This protocol describes the conversion of the unsaturated side chain of **cardanol** into hydroxyl groups through in-situ performic acid epoxidation followed by hydrolysis.<sup>[10][11][12]</sup>

Materials:

- **Cardanol** (Technical Grade)
- Formic Acid (85-90%)
- Hydrogen Peroxide (30% w/w)
- Sodium Acetate or Sodium Hydroxide solution (10%)
- Anhydrous Sodium Sulfate
- Three-necked round-bottom flask, dropping funnel, magnetic stirrer, thermometer, cooling bath (ice-water).

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 151 g (approx. 0.5 mol) of **cardanol** and 26 g (approx. 0.57 mol) of formic acid.
- **Epoxidation:** Cool the mixture to 0°C using the cooling bath while stirring continuously.
- Slowly add 116 g (approx. 1.02 mol) of 30% hydrogen peroxide dropwise from the dropping funnel over 5-10 hours. Critically maintain the reaction temperature at or below 5°C throughout the addition.

- After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then raise the temperature to 35°C and hold for 2 hours to facilitate the formation of the hydroxy-formoxy ester.
- Hydrolysis: Increase the temperature to 80°C and add a 10% sodium acetate or NaOH solution. Maintain at 80°C for 4 hours to hydrolyze the ester and form the polyol.[\[12\]](#)
- Purification: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer repeatedly with distilled water until the aqueous layer is neutral to litmus paper.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove any residual volatiles using a rotary evaporator to yield the final **cardanol** polyol.

## Protocol 2: Synthesis of Cardanol-Formaldehyde (Novolac) Polyol

This protocol details the synthesis of a novolac resin from **cardanol** and formaldehyde, which serves as a rigid polyol for PU applications.[\[1\]](#)[\[13\]](#)

Materials:

- **Cardanol**
- Formaldehyde (40% solution)
- Glutaric Acid or Citric Acid (catalyst)
- Methanol
- Toluene
- Three-necked round-bottom flask, reflux condenser, mechanical stirrer.

Procedure:

- Reaction Setup: Add 100.7 g of **cardanol** to a three-necked flask equipped with a mechanical stirrer and reflux condenser.
- Catalyst Addition: Prepare a solution of 1% glutaric acid catalyst (by weight of **cardanol**) in a small amount of methanol and add it to the flask.<sup>[1]</sup>
- Formaldehyde Addition: While stirring, add 22.5 mL of 40% formaldehyde solution dropwise. The initial pH should be around 4.
- Reaction: Heat the mixture to  $120 \pm 5^\circ\text{C}$  and maintain for 3 hours. Then, increase the temperature to  $150 \pm 5^\circ\text{C}$  for an additional 2 hours.<sup>[1]</sup>
- Purification: After the reaction, cool the mixture and dissolve the resulting resin in toluene.
- Precipitate the resin by adding the toluene solution to a large volume of distilled water with vigorous stirring.
- Collect the precipitated resin and dry it completely using a rotary evaporator under vacuum to obtain the purified **cardanol**-formaldehyde resin.

## Protocol 3: Preparation of a Rigid Polyurethane Foam

This protocol provides a general procedure for preparing a rigid polyurethane foam using a synthesized **cardanol**-based polyol.<sup>[3][7]</sup>

Materials:

- **Cardanol**-based Polyol (dried under vacuum)
- Polymeric Methylene Diphenyl Diisocyanate (pMDI)
- Silicone Surfactant (e.g., DC-193)
- Amine Catalyst (e.g., DABCO 33-LV)
- Tin Catalyst (e.g., Dibutyltin Dilaurate, DBTDL)
- Blowing Agent (Deionized Water)

- Polystyrene cup and high-speed mechanical stirrer.

#### Procedure:

- Polyol Component Preparation: In a polystyrene cup, accurately weigh and combine the **cardanol**-based polyol, silicone surfactant, amine catalyst, tin catalyst, and water according to a predetermined formulation (see Table 2 for an example).
- Mix the components thoroughly with a mechanical stirrer for 30-60 seconds until a homogenous mixture is obtained.
- Foam Formation: Add the pre-weighed pMDI to the polyol mixture. The amount is calculated based on the hydroxyl value of the polyol to achieve a specific NCO/OH index (typically 1.05-1.1).
- Immediately stir the complete mixture at high speed (2000-3000 rpm) for 5-10 seconds.
- Quickly pour the reacting mixture into an open mold and allow it to expand freely at room temperature.
- Record key reaction times: cream time, gel time, and tack-free time.
- Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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